3-methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium iodide
Description
Properties
IUPAC Name |
(3-methylimidazol-3-ium-1-yl)-pyrrolidin-1-ylmethanone;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O.HI/c1-10-6-7-12(8-10)9(13)11-4-2-3-5-11;/h6-8H,2-5H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYAIQDLIIMWCJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)C(=O)N2CCCC2.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium iodide typically involves the reaction of 3-methylimidazole with pyrrolidine-1-carbonyl chloride in the presence of a base, followed by quaternization with an iodide source. The reaction conditions often include:
Solvent: Common solvents used are acetonitrile or dichloromethane.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Base: Bases such as triethylamine or sodium hydroxide are used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles like chloride or bromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium chloride or sodium bromide in an aqueous or organic solvent.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the imidazolium cation.
Reduction: Reduced forms of the compound, often leading to the formation of imidazole derivatives.
Substitution: Substituted imidazolium salts with different halide ions.
Scientific Research Applications
3-methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions.
Biology: Investigated for its antimicrobial and antifungal properties, making it a potential candidate for developing new antibiotics.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the synthesis of advanced materials, including ionic liquids and conductive polymers.
Mechanism of Action
The mechanism of action of 3-methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium iodide involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium cation can interact with negatively charged biomolecules, affecting their structure and function. Additionally, the compound can participate in redox reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The target compound belongs to a broader class of N-functionalized imidazolium salts. Key structural variations among analogues include:
Physicochemical Properties
Biological Activity
3-Methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium iodide is a synthetic organic compound classified as an imidazolium salt. Its unique structure, featuring an imidazolium cation and a pyrrolidine-1-carbonyl group, contributes to its diverse biological activities, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.
- Molecular Formula : C9H14IN3O
- Molecular Weight : 307.13 g/mol
- CAS Number : 433302-49-9
- IUPAC Name : (3-methylimidazol-3-ium-1-yl)-pyrrolidin-1-ylmethanone; iodide
Synthesis
The synthesis of this compound typically involves the reaction of 3-methylimidazole with pyrrolidine-1-carbonyl chloride in the presence of a base, followed by quaternization with an iodide source. Common solvents include acetonitrile or dichloromethane, and the reaction is usually performed at room temperature or slightly elevated temperatures.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal properties. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains and fungi, suggesting its potential as a new antibiotic candidate.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 8 µg/mL |
Cytotoxicity Studies
In addition to its antimicrobial effects, the compound has been evaluated for cytotoxicity against various cancer cell lines. Preliminary results indicate moderate cytotoxic activity, which may be attributed to its ability to interact with cellular targets through ionic and covalent bonding.
Table 2: Cytotoxicity Data
The mechanism by which this compound exerts its biological effects involves several pathways:
- Interaction with Biomolecules : The imidazolium cation can interact with negatively charged biomolecules such as nucleic acids and proteins, potentially altering their structure and function.
- Redox Reactions : The compound may participate in redox reactions within cells, influencing various metabolic pathways.
- Cell Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid membranes, leading to membrane destabilization and subsequent cell death.
Study on Antimicrobial Efficacy
A study conducted by researchers aimed to evaluate the antimicrobial efficacy of this compound against clinical isolates of resistant strains. The results demonstrated that the compound not only inhibited growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant pathogens.
Study on Cancer Cell Lines
Another investigation focused on the cytotoxic effects of the compound on human cancer cell lines. The study revealed that treatment with varying concentrations resulted in significant apoptosis in treated cells compared to controls, indicating its potential as a chemotherapeutic agent.
Q & A
Q. What are the common synthetic routes for preparing 3-methyl-1-(pyrrolidine-1-carbonyl)-1H-imidazol-3-ium iodide?
- Methodological Answer : The compound can be synthesized via quaternization of imidazole derivatives. For example, analogous imidazolium iodides are prepared by reacting methylimidazole with halogenated precursors (e.g., fluorinated aromatic acetamide bromides) in polar solvents like acetonitrile . A two-step approach involving (1) formation of the imidazole core via condensation reactions and (2) quaternization with iodomethane or pyrrolidine-derived carbonyl halides is typical. Reaction optimization may require temperature control (e.g., reflux at 80°C) and stoichiometric adjustments to improve yields .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR are critical for verifying substituent positions and ionic structure. For example, NMR peaks near δ 10–11 ppm often indicate imidazolium protons .
- High-Resolution Mass Spectrometry (HR-MS) : Confirms molecular ion mass and fragmentation patterns .
- X-ray Diffraction (XRD) : Resolves crystal structure and cationic-anionic interactions. Software like SHELXL or WinGX is used for refinement .
- Melting Point Analysis : Sharp melting points (e.g., 161–162°C for analogous compounds) indicate purity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence the biological activity of this compound?
- Methodological Answer : Structure-activity relationship (SAR) studies can be conducted by synthesizing derivatives with varied substituents (e.g., aryl, alkyl, or electron-withdrawing groups) and testing their bioactivity. For instance, replacing the pyrrolidine-carbonyl group with a 2,4,5-trifluorophenyl moiety in related imidazolium iodides significantly enhances antifungal activity against Botrytis cinerea (100% inhibition rate) . Screening assays (e.g., microdilution for MIC values) combined with computational docking (e.g., AutoDock) can identify key interactions with biological targets .
Q. What challenges arise in the crystallographic analysis of ionic liquids like this compound, and how can they be addressed?
- Methodological Answer :
- Disorder in Ionic Structures : The cationic and anionic components may exhibit dynamic disorder. Mitigation involves collecting data at low temperatures (e.g., 100 K) and using restraints in refinement software like SHELXL .
- Twinned Crystals : Tools like CELL_NOW or TWINLAW in the SHELX suite can deconvolute overlapping reflections .
- Weak Scattering from Iodide : High-intensity X-ray sources (e.g., synchrotron radiation) improve data quality for heavy-atom localization .
Q. How can electrochemical techniques elucidate the compound’s behavior in electrodeposition or catalysis?
- Methodological Answer :
- Cyclic Voltammetry (CV) : Identifies redox potentials and nucleation mechanisms. For example, cathodic peaks near -0.8 V (vs. Ag/AgCl) in sulfate baths suggest cobalt or nickel deposition pathways influenced by imidazolium additives .
- Anodic Linear Stripping Voltammetry (ALSV) : Quantifies metal deposition efficiency and coating adhesion .
- In Situ AFM/SEM : Correlates electrochemical data with surface morphology changes during deposition .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported bioactivity or synthetic yields for imidazolium derivatives?
- Methodological Answer :
- Reproducibility Checks : Verify reaction conditions (solvent purity, inert atmosphere) and characterization protocols (e.g., NMR referencing).
- Meta-Analysis : Compare data across studies. For example, antimicrobial inhibition rates vary with fungal strains (e.g., 70.4% for Fusarium vs. 100% for Botrytis), highlighting the need for standardized testing protocols .
- Computational Validation : Density Functional Theory (DFT) can predict stability/reactivity trends to rationalize yield variations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
